8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Description
8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H22ClN5O3 and its molecular weight is 463.92. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is purine nucleoside phosphorylase . This enzyme plays a crucial role in the purine salvage pathway, which recycles purines from degraded DNA to synthesize new DNA and RNA molecules .
Mode of Action
The compound this compound interacts with its target by binding to the active site of the enzyme. This interaction may inhibit the enzyme’s activity, thereby disrupting the purine salvage pathway .
Biochemical Pathways
The compound this compound affects the purine salvage pathway. This pathway is responsible for the recycling of purines, which are key components of DNA and RNA. By inhibiting purine nucleoside phosphorylase, the compound disrupts this pathway, potentially leading to a decrease in the synthesis of new DNA and RNA molecules .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of purine nucleoside phosphorylase. This inhibition could lead to a decrease in the synthesis of new DNA and RNA molecules, potentially affecting cell growth and division .
Biochemical Analysis
Biochemical Properties
8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione plays a significant role in various biochemical reactions. It interacts with enzymes such as purine nucleoside phosphorylase, which is involved in the phosphorolysis of nucleosides . The compound’s interaction with this enzyme suggests its potential role in modulating nucleoside metabolism. Additionally, it may interact with other proteins and biomolecules involved in purine metabolism, influencing their activity and function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes can lead to changes in cell proliferation, differentiation, and apoptosis, making it a valuable tool for studying cellular dynamics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes involved in purine metabolism, leading to changes in gene expression and cellular function . The compound’s ability to bind to specific sites on enzymes and proteins highlights its potential as a modulator of biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-dependent effects is essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to purine metabolism . It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels, influencing the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its activity and function.
Properties
IUPAC Name |
6-(2-chlorophenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN5O3/c1-3-33-14-13-28-22(31)20-21(27(2)24(28)32)26-23-29(20)15-19(16-9-5-4-6-10-16)30(23)18-12-8-7-11-17(18)25/h4-12,15H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYQMQFRRWUGQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4Cl)C5=CC=CC=C5)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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